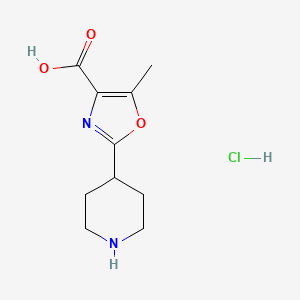

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-aminopyridine with 4-piperidone in the presence of a suitable catalyst to form the oxazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole: Similar in structure but with a benzene ring instead of an oxazole ring.

2-(4-Piperidinyl)-1,3-oxazole: Lacks the methyl and carboxylic acid groups.

5-Methyl-2-(piperidin-4-yl)-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- IUPAC Name: 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

- Molecular Formula: C11H14N2O3·HCl

- Molecular Weight: 248.7 g/mol

- CAS Number: 2174008-22-9

The compound exhibits a heterocyclic structure that is characteristic of many biologically active molecules, particularly those involved in enzyme inhibition and receptor modulation.

Research indicates that compounds with oxazole and piperidine moieties often interact with various biological targets, including enzymes and receptors associated with critical physiological processes. The following mechanisms have been identified for 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride:

-

Enzyme Inhibition:

- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

- It also exhibits urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.

- Anticancer Activity:

Biological Activity Data

The biological activities of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride have been evaluated through various assays. Below is a summary table highlighting its biological activities based on available studies:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Neuroprotective Effects:

- Anticancer Potential:

- Antimicrobial Properties:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via coupling reactions between piperidine derivatives and oxazole precursors. Optimization involves adjusting solvents (e.g., THF or DCM), temperature (0°C to reflux), and catalysts (e.g., EDC·HCl). Purification via silica gel column chromatography with chloroform-methanol gradients improves yield. Reaction monitoring by TLC ensures intermediate stability .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) using Chromolith® columns ensures separation efficiency. Structural confirmation requires ¹H/¹³C-NMR for proton/carbon environments, FTIR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. TLC (chloroform:methanol 10:1) tracks reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles), conduct experiments in fume hoods, and store the compound in airtight containers at -20°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement using competitive binding assays (e.g., SPR or ITC). Compare structural analogs to identify critical pharmacophores. Computational docking (AutoDock Vina) predicts binding modes, while molecular dynamics simulations assess interaction stability .

Q. What strategies are recommended for improving the compound's stability under varying pH and temperature conditions during in vitro assays?

- Methodological Answer : Use buffered solutions (e.g., phosphate buffer pH 7.4) to mitigate hydrolysis. For long-term storage, lyophilize the compound and store under nitrogen. Monitor degradation via HPLC-UV at 254 nm. Avoid exposure to oxidizing agents or high temperatures (>40°C) .

Q. How can computational modeling be integrated to predict the compound's interaction with novel biological targets?

- Methodological Answer : Perform homology modeling to generate 3D structures of targets (e.g., GPCRs). Use Schrödinger Suite or MOE for docking studies, focusing on binding energy (ΔG) and hydrogen-bond networks. Validate predictions with mutagenesis or CRISPR-edited cell lines .

Q. What are the key considerations in designing a pharmacokinetic study for this compound?

- Methodological Answer : Assess solubility using co-solvents (e.g., DMSO ≤1% v/v), measure plasma protein binding via equilibrium dialysis, and evaluate metabolic stability in liver microsomes. LC-MS/MS quantifies plasma concentrations, while PBPK modeling extrapolates human pharmacokinetics .

Q. How should researchers approach the synthesis of deuterated analogs for use in metabolic tracing studies?

- Methodological Answer : Introduce deuterium at stable positions (e.g., methyl groups) using deuterated reagents (D₂O, CD₃OD). Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and ²H-NMR. Optimize reaction conditions to minimize proton back-exchange .

Q. Data Contradiction and Validation

Q. How can conflicting spectral data (e.g., NMR shifts) from independent studies be reconciled?

- Methodological Answer : Replicate experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards. Cross-validate with 2D NMR (COSY, HSQC) to resolve peak overlaps. Publish raw data in repositories (e.g., Zenodo) for transparency .

Q. Experimental Design

Q. What controls are critical when evaluating the compound's in vitro cytotoxicity?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and cell viability assays (MTT or ATP luminescence). Normalize data to untreated cells and validate with impedance-based platforms (e.g., xCELLigence) .

Properties

Molecular Formula |

C10H15ClN2O3 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7;/h7,11H,2-5H2,1H3,(H,13,14);1H |

InChI Key |

MHKMYEZWIREANB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2CCNCC2)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.